molecular formula C17H21FN2O3S2 B2899404 4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide CAS No. 2034566-72-6

4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide

Cat. No. B2899404
CAS RN: 2034566-72-6
M. Wt: 384.48
InChI Key: PMVTYVYBLPJUDQ-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a sphingosine-1-phosphate receptor modulator, which means that it can interact with specific receptors in the body to produce various effects.

Mechanism of Action

Target of Action

The primary target of the compound is Prostaglandin G/H synthase 2 (COX-2) . COX-2 is an enzyme that is responsible for the production of inflammatory prostaglandins. It is constitutively expressed in some tissues under physiological conditions, such as the endothelium, kidney, and brain, and in pathological conditions, such as in cancer .

Mode of Action

The compound interacts with COX-2 and inhibits its activity. This results in a decrease in the production of inflammatory prostaglandins. The up-regulation of COX-2 is associated with increased cell adhesion, phenotypic changes, resistance to apoptosis, and tumor angiogenesis .

Biochemical Pathways

The compound affects the prostanoid synthesis pathway by inhibiting the conversion of arachidonate to prostaglandin H2 (PGH2), a committed step in prostanoid synthesis . This results in a decrease in the production of inflammatory prostaglandins.

Result of Action

The inhibition of COX-2 by the compound leads to a decrease in the production of inflammatory prostaglandins. This can result in a reduction in inflammation and pain, and potentially inhibit tumor growth and angiogenesis .

Advantages and Limitations for Lab Experiments

4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide has several advantages for lab experiments, including its well-defined mechanism of action and its ability to modulate various cellular processes. However, 4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide also has some limitations, including its complex synthesis process and its potential toxicity at high doses.

Future Directions

There are several potential future directions for the study of 4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide. One area of research is the development of new 4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide analogs that may have improved therapeutic properties. Another area of research is the study of 4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide in combination with other drugs, which may enhance its therapeutic effects. Finally, the study of 4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide in other diseases, such as autoimmune diseases and inflammatory disorders, may provide new insights into its potential therapeutic applications.

Synthesis Methods

4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide is a complex compound that requires a multistep synthesis process. The synthesis of 4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide involves the reaction of 2-methylbenzenesulfonyl chloride with 2-(furan-2-yl)thiomorpholine to form 2-(furan-2-yl)-2-(2-methylbenzenesulfonylthiomorpholino)ethan-1-ol. This intermediate is then reacted with 4-fluorobenzene-1,3-diamine to form 4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide. The final product is purified by column chromatography to obtain a pure compound.

Scientific Research Applications

4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, 4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide has been shown to reduce the frequency and severity of relapses and delay the progression of disability. In cancer, 4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide has been studied for its anti-tumor effects, which are thought to be mediated through the modulation of sphingolipid metabolism. In transplant rejection, 4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide has been shown to reduce the incidence of acute rejection and improve graft survival.

properties

IUPAC Name

4-fluoro-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3S2/c1-13-11-14(18)4-5-17(13)25(21,22)19-12-15(16-3-2-8-23-16)20-6-9-24-10-7-20/h2-5,8,11,15,19H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVTYVYBLPJUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide

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